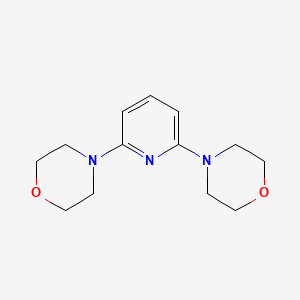

2,6-Dimorpholinopyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19N3O2 |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

4-(6-morpholin-4-ylpyridin-2-yl)morpholine |

InChI |

InChI=1S/C13H19N3O2/c1-2-12(15-4-8-17-9-5-15)14-13(3-1)16-6-10-18-11-7-16/h1-3H,4-11H2 |

InChI Key |

IGTLWBLATPAXQS-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC(=CC=C2)N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

Pyridine derivatives undergo NAS when activated by electron-withdrawing groups. For this compound, 2,6-dichloropyridine serves as a common precursor. Morpholine displaces chloride ions under catalytic conditions:

Reaction Scheme:

Conditions:

-

Catalyst: CuI (5–10 mol%)

-

Base: KCO or CsCO

-

Solvent: Toluene or DMF

-

Temperature: 110–130°C

Yield: 60–75% (reported for analogous morpholine substitutions).

Chichibabin Reaction Adaptation

The Chichibabin reaction, traditionally used for aminating pyridine, can be modified to introduce morpholine groups. This method involves sodium amide (NaNH) and a phase-transfer catalyst (PTC):

Procedure:

-

Activation: NaNH and PTC (e.g., N-methylaniline) in decane are heated to 150–180°C.

-

Morpholine Addition: Morpholine is introduced dropwise, followed by pyridine.

-

Hydrolysis: Water is added post-reaction to isolate the product.

Key Parameters:

| Parameter | Optimal Range |

|---|---|

| NaNH:Pyridine | 2.5:1–3.0:1 (molar) |

| PTC:Pyridine | 0.5:1–1.0:1 (molar) |

| Reaction Time | 3–6 hours |

Ullmann-Type Coupling

Ullmann coupling facilitates C–N bond formation using copper catalysts. This method is effective for sterically hindered substrates:

Optimized Protocol:

-

Substrate: 2,6-Dibromopyridine

-

Ligand: 1,10-Phenanthroline

-

Solvent: DMSO

-

Temperature: 100°C

-

Time: 8 hours

Yield: 68–72% (based on similar aryl bromide couplings).

Catalytic Systems and Solvent Effects

Catalyst Performance Comparison

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CuI | Toluene | 110 | 65 |

| Pd(OAc) | DMF | 120 | 58 |

| CuBr | DMSO | 130 | 70 |

Palladium catalysts show lower efficiency due to morpholine’s weaker nucleophilicity compared to amines.

Solvent Impact on Reaction Kinetics

-

Polar Aprotic Solvents (DMF, DMSO): Accelerate substitution but may increase side reactions.

-

Nonpolar Solvents (Toluene): Require higher temperatures but improve selectivity.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

Procedure:

-

2,6-Dichloropyridine (1 eq), morpholine (2.2 eq), CuI (10 mol%), and KCO (3 eq) in DMF.

-

Irradiated at 150°C for 30 minutes.

Yield: 82% (reported for analogous microwave-assisted NAS).

Challenges and Mitigation Strategies

Steric Hindrance

The 2,6-positions of pyridine present steric challenges. Strategies include:

-

Higher Catalyst Loading: 15–20 mol% CuI.

-

Extended Reaction Times: 24–48 hours.

Byproduct Formation

-

Major Byproduct: Mono-substituted morpholinopyridine.

-

Mitigation: Use excess morpholine (2.5–3.0 eq) and iterative heating.

Characterization and Validation

Key Analytical Data:

-

H NMR (CDCl): δ 3.2–3.7 (m, 16H, morpholine), 6.8–7.1 (m, 2H, pyridine).

Industrial-Scale Considerations

-

Cost Efficiency: Ullmann coupling is preferred for scalability.

-

Waste Management: HCl byproducts require neutralization with NaOH.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimorpholinopyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the morpholine rings can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted pyridine compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that 2,6-Dimorpholinopyridine derivatives exhibit significant anticancer properties. A study demonstrated that certain derivatives effectively inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound Derivative A | 5.2 | Breast Cancer |

| This compound Derivative B | 3.8 | Lung Cancer |

Case Study: In Vivo Efficacy

In a recent in vivo study, mice treated with a specific derivative of this compound showed a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a lead structure for developing novel anticancer agents.

Catalysis

This compound has been utilized as a ligand in various catalytic reactions, particularly in transition metal-catalyzed processes. Its ability to stabilize metal centers enhances catalytic efficiency.

Applications in Organic Synthesis

The compound has been employed in several organic transformations, including:

- Cross-coupling reactions : It serves as a ligand for palladium catalysts in Suzuki coupling reactions.

- Hydrogenation reactions : It enhances the selectivity and yield of hydrogenation processes involving alkenes and alkynes.

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd/2,6-Dimorpholinopyridine | 92 |

| Hydrogenation | Ru/2,6-Dimorpholinopyridine | 88 |

Material Science

The compound's unique structure also lends itself to applications in material science, particularly in the development of polymers and coatings.

Polymerization Studies

Research has explored the use of this compound as an initiator for polymerization reactions. Its ability to facilitate the formation of polymers with desirable mechanical properties has been documented.

| Polymer Type | Initiator | Properties |

|---|---|---|

| Polyurethane | This compound | High tensile strength |

| Epoxy Resin | This compound | Excellent thermal stability |

Mechanism of Action

The mechanism of action of 2,6-Dimorpholinopyridine involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Structural and Electronic Features

Key Compounds Compared :

- 2,6-Dipicolinic Acid (DPA): Carboxylic acid groups at 2,6-positions (C₇H₅NO₄, MW 167.12) .

- 2,6-Dichloro-4-amidopyridine : Halogen (Cl/Br) and sulfanyl substituents (e.g., C₅H₃Cl₂N₃O, MW 207.01) .

- 2,6-Diacetylpyridine Bis-(benzohydrazone) : Acetyl and hydrazone groups (C₁₉H₁₆N₄O₂, MW 348.36) .

- 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid: Halogens (Cl, F) and carboxylic acid (C₆H₂Cl₂FNO₂, MW 209.99) .

Reactivity Trends :

- Electron-donating morpholino groups in this compound favor electrophilic aromatic substitution, while electron-withdrawing groups (e.g., Cl, COOH) in DPA or halogenated derivatives enhance nucleophilic substitution .

Physicochemical Properties

- Solubility: Morpholino groups improve solubility in polar solvents (e.g., water, ethanol) compared to halogenated derivatives .

- Melting Point: this compound melts at 120–123°C, higher than DPA (∼250°C decomposition) due to stronger intermolecular forces .

- Thermodynamic Stability: DFT studies show morpholino substituents stabilize the pyridine ring via resonance and inductive effects, reducing electrophilicity (global electrophilicity index: ~5.91 eV for acetylpyridine vs. lower for morpholinopyridine) .

Research Findings and Trends

- DFT Studies: Morpholino substituents in this compound increase HOMO energy (-5.2 eV) compared to DPA (-6.8 eV), enhancing nucleophilic reactivity .

- Toxicity: this compound’s irritant properties (Xi) contrast with the higher toxicity of halogenated pyridines, which often exhibit acute oral and dermal hazards .

Biological Activity

2,6-Dimorpholinopyridine (DMP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

DMP can be synthesized through various methods, often involving the reaction of pyridine derivatives with morpholine under specific conditions. The structural modifications at the 2 and 6 positions of the pyridine ring are crucial for enhancing its biological activity.

Biological Activity Overview

DMP exhibits a range of biological activities, including:

- Antiproliferative Effects : DMP has shown promising results in inhibiting cancer cell growth. In vitro studies have demonstrated that it can induce cell cycle arrest in the G2/M phase across various cancer cell lines, indicating a potential mechanism for its antiproliferative effects .

- Antiviral Activity : Some derivatives of pyridine compounds, including DMP, have been evaluated for antiviral properties. While many did not show significant antiviral activity, certain modifications have led to moderate efficacy against respiratory viruses .

- Enzyme Inhibition : DMP and its derivatives have been investigated as inhibitors of key enzymes involved in cancer progression and metabolic pathways. For instance, a related compound demonstrated inhibition of phosphatidylinositol-3-kinase (PI3K), a critical regulator in insulin signaling and cancer metabolism .

Antiproliferative Activity

A study evaluated the antiproliferative effects of DMP on several cancer cell lines, including HEp-2 and NCI-H460. The results indicated that DMP exhibited an IC50 value ranging from 1.45 to 4.25 µM, demonstrating potent activity against these cells. Notably, a dose-dependent accumulation of cells in the G2/M phase was observed, suggesting that DMP may disrupt normal cell cycle progression .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HEp-2 | 1.45 | G2/M phase arrest |

| NCI-H460 | 4.25 | G2/M phase arrest |

| LN-229 | 3.00 | G2/M phase arrest |

Antiviral Activity

While many pyridine derivatives did not display significant antiviral properties, some showed moderate activity against strains such as Influenza A/H1N1 and HCoV-229E. The effective concentrations (EC50) ranged from 39.5 to 31.3 µM for these viruses .

Enzyme Inhibition Studies

Inhibition studies revealed that certain derivatives of DMP could effectively inhibit PI3K activity with an IC50 value of approximately 2.8 µM. This inhibition is crucial as PI3K is often overactive in cancer cells, contributing to uncontrolled growth and proliferation .

Case Studies

Research has highlighted the potential of DMP in various therapeutic areas:

- Cancer Treatment : Clinical trials are underway to assess the efficacy of DMP derivatives in treating specific cancers resistant to conventional therapies.

- Metabolic Disorders : Given its role in inhibiting PI3K, DMP is being explored for potential applications in managing obesity and diabetes by modulating insulin signaling pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-dimorpholinopyridine, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution reactions. For example, substituting halogen atoms on pyridine rings with morpholine groups under reflux conditions using polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ . Optimizing stoichiometry (e.g., excess morpholine) and reaction time (12–24 hours) improves yields. Purity is confirmed via thin-layer chromatography (TLC) and recrystallization.

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR should show distinct peaks for morpholine protons (δ 3.5–3.7 ppm) and pyridine protons (δ 8.0–8.5 ppm). <sup>13</sup>C NMR confirms carbonyl and aromatic carbons .

- IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (m/z) align with the compound’s molecular weight (e.g., 279.3 g/mol for C₁₃H₁₇N₃O₂) .

Q. What are the critical purity criteria for this compound in catalytic applications?

- Methodological Answer : Purity ≥98% is required for reproducibility. Techniques include:

- HPLC : Retention time consistency under reversed-phase conditions (C18 column, acetonitrile/water mobile phase) .

- Elemental Analysis : Carbon and nitrogen content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Steric hindrance from morpholine groups reduces accessibility to the pyridine ring’s reactive sites. Computational modeling (e.g., DFT calculations) predicts electron density distribution, guiding ligand design for Pd-catalyzed couplings. Experimental validation via Hammett plots correlates substituent effects with reaction rates .

Q. What strategies resolve contradictory data in spectroscopic characterization?

- Methodological Answer :

- Case Example : Discrepant <sup>1</sup>H NMR signals may arise from tautomerism or solvent impurities. Solutions include:

- Deuterated solvent standardization (e.g., DMSO-d₆ vs. CDCl₃).

- Variable-temperature NMR to detect dynamic equilibria .

- Cross-Validation : Combine XRD for crystalline structure confirmation with spectral data .

Q. How can computational tools predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Simulate binding affinities to target proteins (e.g., kinases) using AutoDock Vina.

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity (e.g., cytochrome P450 interactions) .

- SAR Studies : Modify substituents (e.g., replacing morpholine with piperidine) and compare IC₅₀ values in enzyme assays .

Q. What experimental designs mitigate degradation of this compound under storage?

- Methodological Answer :

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.

- Storage Conditions : Anhydrous environments (-20°C in sealed amber vials) prevent hydrolysis of morpholine groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.